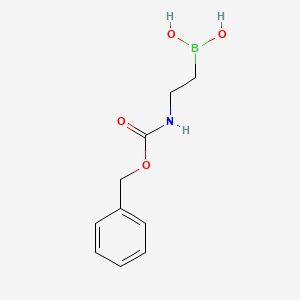

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMDIKNZIMHPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCNC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675336 | |

| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-87-8 | |

| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions, which suggests that its target could be a variety of organic compounds that participate in these reactions.

Mode of Action

The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions. In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium.

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura cross-coupling pathway. This pathway is a carbon–carbon bond-forming reaction that is widely used in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds with complex structures.

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c, which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.

Biologische Aktivität

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of proteases and β-lactamases. This compound's structure allows it to interact with various biological targets, making it a subject of interest in the development of therapeutics for conditions such as cancer and bacterial infections.

The biological activity of boronic acids, including this compound, primarily revolves around their ability to form reversible covalent bonds with serine residues in enzymes. This property is particularly useful in inhibiting serine β-lactamases, which are key players in antibiotic resistance. The interaction typically involves the formation of a tetrahedral intermediate, mimicking the transition state of the enzymatic reaction.

Inhibition Studies

Recent studies have highlighted the effectiveness of various boronic acids in inhibiting β-lactamases. For instance, a study demonstrated that compounds similar to this compound could significantly reduce the activity of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Table 1: Inhibition Properties of Boronic Acids Against PBPs

| Compound | Residual Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 16 ± 6 | 0.5 |

| Compound B | 32 ± 3 | 1.2 |

| This compound | TBD | TBD |

Note: TBD indicates data that is currently being evaluated or not yet available.

Case Studies

- Proteasome Inhibition : Research has shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. A specific study on marizomib, a boron-containing proteasome inhibitor, indicated that similar compounds could induce apoptosis in cancer cells by stabilizing pro-apoptotic proteins like p53 and Bax while reducing anti-apoptotic proteins such as Bcl-2 .

- Antibiotic Resistance : A case study involving the use of this compound analogs demonstrated their potential in overcoming antibiotic resistance by effectively inhibiting β-lactamases produced by resistant strains of Pseudomonas aeruginosa . These findings are crucial as they contribute to the development of new antibiotics that can combat resistant bacterial infections.

Research Findings

The structural optimization of boronic acids has led to compounds with enhanced potency and specificity against various enzymes. For example, modifications in the side chains have resulted in significant improvements in binding affinity and selectivity for specific proteases .

Table 2: Structural Optimization Results

| Inhibitor | Ki (nM) PSA Inhibition | Ki (nM Chymotrypsin Inhibition | Specificity Ratio |

|---|---|---|---|

| Inhibitor 1 | 164.5 | 18.1 | 0.11 |

| Inhibitor 2 | 24.2 | 196.9 | 8.13 |

| Inhibitor 3 | TBD | TBD | TBD |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1. Suzuki-Miyaura Coupling Reaction

The boronic acid functional group in (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid makes it an essential building block for the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules, which are crucial in drug development and materials science.

2. Formation of Boronate Esters

This compound can also participate in the formation of boronate esters, which are valuable intermediates in organic synthesis. These esters can be used to create a variety of functionalized compounds through further chemical transformations.

Biological Applications

1. Protein-Protein Interaction Studies

The unique structure of this compound enables it to interact reversibly with diol-containing proteins. This property is exploited in studying protein-protein interactions, which is vital for understanding cellular processes and developing new diagnostic tools.

2. Enzyme Inhibition

Research indicates that compounds containing boronic acid groups can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes opens avenues for therapeutic applications, particularly in cancer treatment and metabolic disorders .

Case Study 1: Anticancer Properties

A study explored the anticancer properties of boronic acid derivatives, including this compound. The findings suggested that these compounds could inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.

Case Study 2: Diagnostic Tool Development

Another research effort focused on utilizing this compound as a probe for studying glycoproteins. The reversible binding capability allows researchers to visualize and quantify protein interactions, aiding in the development of diagnostic assays for various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.